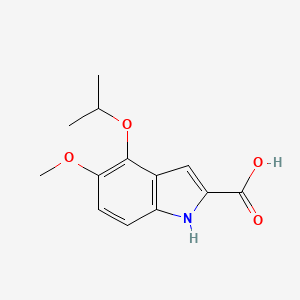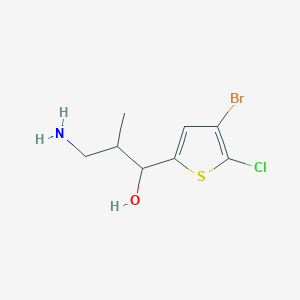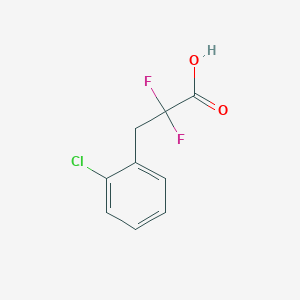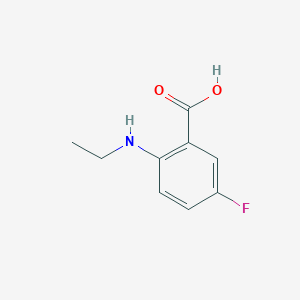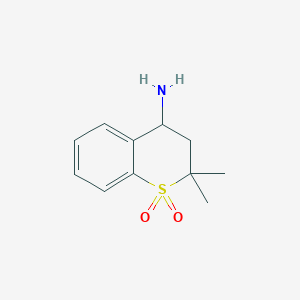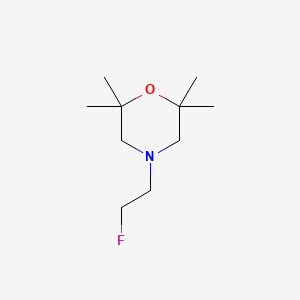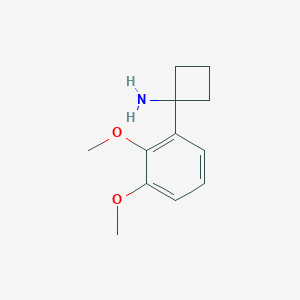![molecular formula C9H15NO B13168120 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one is an organic compound with a unique structure that includes a cyclobutyl ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one typically involves the reaction of cyclobutylmethylamine with a suitable alkene precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclobutyl ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclobutylmethanol: This compound has a similar structure but includes a hydroxyl group instead of a methylprop-2-en-1-one moiety.
Cyclobutaneethanol, 1-(aminomethyl)-α-[(methylamino)methyl]: Another related compound with additional functional groups that may alter its reactivity and applications.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one is unique due to its specific combination of functional groups, which provides distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)9(6-10)4-3-5-9/h1,3-6,10H2,2H3 |
InChI Key |
UEJLWQJKFQELRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


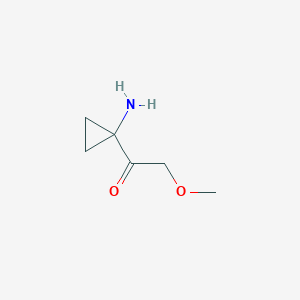
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13168039.png)
